molecular formula C12H17N3O2 B13528854 4-Methyl-3-(piperazin-1-ylmethyl)aniline

4-Methyl-3-(piperazin-1-ylmethyl)aniline

Cat. No.: B13528854
M. Wt: 235.28 g/mol
InChI Key: GQRPXDJSFFNKNL-UHFFFAOYSA-N
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Description

1-[(2-methyl-5-nitrophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a 2-methyl-5-nitrophenyl group attached to the piperazine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine typically involves the reaction of 2-methyl-5-nitrobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and flow rates. The use of continuous flow reactors can improve the efficiency and scalability of the synthesis, reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methyl-5-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: N-substituted piperazine derivatives.

Scientific Research Applications

1-[(2-methyl-5-nitrophenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.

    Medicine: Due to its potential biological activities, 1-[(2-methyl-5-nitrophenyl)methyl]piperazine is of interest in medicinal chemistry. It can be used as a scaffold for the design of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

1-[(2-methyl-5-nitrophenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-[(2-methyl-5-nitrophenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-[(2-methyl-5-nitrophenyl)methyl]morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

    1-[(2-methyl-5-nitrophenyl)methyl]thiomorpholine: Similar structure but with a thiomorpholine ring instead of a piperazine ring.

The uniqueness of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine lies in its specific combination of the piperazine ring and the 2-methyl-5-nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-[(2-methyl-5-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C12H17N3O2/c1-10-2-3-12(15(16)17)8-11(10)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3

InChI Key

GQRPXDJSFFNKNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCNCC2

Origin of Product

United States

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